9-chloronon-1-yne
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Overview
Description
9-Chloronon-1-yne is an organic compound with the molecular formula C9H15Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom attached to the ninth carbon of a nonyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloronon-1-yne can be achieved through several methods. One common approach involves the reaction of 9-chloronon-1-ene with a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction results in the dehydrohalogenation of 9-chloronon-1-ene, forming this compound.
Another method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where 9-chloronon-1-ene is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method provides a more efficient and selective route to this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Chloronon-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of 9-chlorononane.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) replace the chlorine atom, forming corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 9-chlorononane.
Substitution: Formation of substituted nonynes, depending on the nucleophile used.
Scientific Research Applications
9-Chloronon-1-yne has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of functionalized polymers and materials with unique properties.
Chemical Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 9-chloronon-1-yne depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the alkyne group is converted to a carbonyl group through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
9-Chloronon-1-ene: Similar in structure but contains a double bond instead of a triple bond.
9-Bromonon-1-yne: Contains a bromine atom instead of a chlorine atom.
9-Iodonon-1-yne: Contains an iodine atom instead of a chlorine atom.
Uniqueness
9-Chloronon-1-yne is unique due to its specific reactivity patterns, particularly in nucleophilic substitution and oxidation reactions. The presence of the chlorine atom and the alkyne group provides distinct chemical properties that differentiate it from similar compounds.
Properties
CAS No. |
80436-76-6 |
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Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
9-chloronon-1-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 |
InChI Key |
HDNFFWNQLYWOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCl |
Purity |
95 |
Origin of Product |
United States |
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